In Vivo Efficacy in Scopolamine-Induced Cognitive Impairment Model
In a mouse model of scopolamine-induced amnesia, a derivative synthesized directly from 2-(6-bromo-1H-indol-3-yl)ethan-1-amine (the parent compound of this hydrochloride salt) demonstrated significant prevention of short-term memory loss. In the Y-maze test, the compound increased the percentage of spontaneous alternations from a control impairment level to a level statistically indistinguishable from the untreated control group, indicating a rescue of working memory function [1]. This represents a 34.2% improvement over the scopolamine-treated group.
| Evidence Dimension | Percentage of spontaneous alternations in Y-maze test (index of short-term memory) |
|---|---|
| Target Compound Data | 64.8 ± 8.1% (6-bromotryptamine A, a derivative of the target compound) |
| Comparator Or Baseline | Scopolamine-treated group: 48.3 ± 6.2%; Control (vehicle) group: 67.9 ± 9.3% |
| Quantified Difference | +34.2% (improvement over scopolamine group), restoring performance to near-control levels |
| Conditions | Male ICR mice; scopolamine (1 mg/kg, i.p.) administered 30 min pre-test; compound administered 60 min pre-test |
Why This Matters
This in vivo efficacy validates the biological relevance of the 6-bromotryptamine scaffold for cognitive enhancement research, a property not observed with the unsubstituted tryptamine or 5-bromo isomers, guiding procurement decisions for Alzheimer's disease model studies.
- [1] Jin, H., et al. (2020). Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Oncology Letters, 19(2), 1593-1601. View Source
